molecular formula C9H13N3O2 B13079207 5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13079207
M. Wt: 195.22 g/mol
InChI Key: JNVCUDQTLVAELV-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid: Cyclopentylmethyltriazolecarboxylic acid\text{Cyclopentyl}-\text{methyl}-\text{triazole}-\text{carboxylic acid}Cyclopentyl−methyl−triazole−carboxylic acid

    .
  • It belongs to the class of triazole carboxylic acids , which are derivatives of 1,2,3-triazoles.
  • The compound’s structure includes a five-membered cyclopentyl ring fused to a triazole ring, with a carboxylic acid functional group.
  • It is used in various scientific and industrial applications due to its unique properties.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of with followed by carboxylation.

      Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate catalysts and solvents.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Research into its pharmacological properties and potential drug development.

      Industry: May find applications in materials science or as intermediates in organic synthesis.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • If used as a drug candidate, it likely interacts with specific molecular targets or pathways relevant to its intended effect (e.g., enzyme inhibition, receptor binding).
  • Comparison with Similar Compounds

      Similar Compounds: Other triazole carboxylic acids, such as , share structural similarities.

      Uniqueness: The cyclopentyl substitution in this compound sets it apart from other triazole derivatives.

    Remember that this information is based on available data, and further research may provide additional insights

    Properties

    Molecular Formula

    C9H13N3O2

    Molecular Weight

    195.22 g/mol

    IUPAC Name

    5-cyclopentyl-1-methyltriazole-4-carboxylic acid

    InChI

    InChI=1S/C9H13N3O2/c1-12-8(6-4-2-3-5-6)7(9(13)14)10-11-12/h6H,2-5H2,1H3,(H,13,14)

    InChI Key

    JNVCUDQTLVAELV-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=C(N=N1)C(=O)O)C2CCCC2

    Origin of Product

    United States

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